1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, a crucial coenzyme in redox reactions. The increased availability of NAD+ can then influence various downstream effects, such as enhancing cellular metabolism, promoting DNA repair, and modulating aging processes .
Pharmacokinetics
This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its bioavailability .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. These include enhanced cellular metabolism, promotion of DNA repair mechanisms, and modulation of aging processes . The exact effects would depend on the specific cellular context and the status of other interacting pathways.
Biochemical Analysis
Biochemical Properties
The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea interacts with the enzyme NAMPT, which catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction enhances the activity of NAMPT, thereby influencing various biochemical reactions .
Cellular Effects
The activation of NAMPT by this compound has profound effects on cellular processes. NAD+, the product of the reaction catalyzed by NAMPT, is involved in numerous cellular functions, including metabolism and aging . Therefore, the activation of NAMPT by this compound can influence these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NAMPT. This compound binds to NAMPT, enhancing its activity and leading to increased production of NAD+ . This can result in changes in gene expression and other cellular processes due to the pivotal role of NAD+ .
Metabolic Pathways
This compound is involved in the NAD+ salvage pathway through its activation of NAMPT . This could potentially affect metabolic flux or metabolite levels, given the central role of NAD+ in metabolism .
Properties
IUPAC Name |
1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-18(10-12-23-24)17-8-7-16(13-21-17)14-22-19(25)20-11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKKQXFBSGAXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.